4-Chloro-3-(methanesulfinylmethyl)aniline
Overview
Description
4-Chloro-3-(methanesulfinylmethyl)aniline is an organic compound with the molecular formula C8H10ClNOS It is characterized by the presence of a chloro group, a methanesulfinylmethyl group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(methanesulfinylmethyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloroaniline.
Sulfinylation: The 4-chloroaniline undergoes a sulfinylation reaction with methanesulfinyl chloride in the presence of a base such as triethylamine. This step introduces the methanesulfinylmethyl group.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors for the sulfinylation reaction, followed by continuous purification processes.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-(methanesulfinylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: 4-Chloro-3-(methanesulfonylmethyl)aniline.
Reduction: 4-Chloro-3-(methylsulfanyl)methyl)aniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-(methanesulfinylmethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Chloro-3-(methanesulfinylmethyl)aniline exerts its effects depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Chemical Reactivity: The presence of the chloro and methanesulfinylmethyl groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
4-Chloro-3-(methanesulfonylmethyl)aniline: Similar structure but with a sulfonyl group instead of a sulfinyl group.
4-Chloro-3-(methylsulfanyl)methyl)aniline: Contains a sulfanyl group instead of a sulfinyl group.
4-Chloroaniline: Lacks the methanesulfinylmethyl group.
Uniqueness: 4-Chloro-3-(methanesulfinylmethyl)aniline is unique due to the presence of the methanesulfinylmethyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
4-chloro-3-(methylsulfinylmethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNOS/c1-12(11)5-6-4-7(10)2-3-8(6)9/h2-4H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YREBQFXWFMAFHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC1=C(C=CC(=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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